N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
Overview
Description
N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that was first synthesized in the laboratory and has since been studied for its various applications.
Mechanism of Action
The exact mechanism of action of N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models of inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide in lab experiments is its potential therapeutic properties. It may be useful in the development of new treatments for inflammatory conditions and cancer. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully optimize its use.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide.
2. Studies should be conducted to determine the safety and efficacy of this compound in humans.
3. The potential use of this compound in the treatment of other diseases should be explored.
4. The development of new derivatives of this compound with improved properties should be investigated.
5. The use of this compound in combination with other drugs should be studied to determine its potential synergistic effects.
Scientific Research Applications
N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. It has also been studied for its potential anticancer properties.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-13-5-1-12(2-6-13)10-16(21)24-19-15(18)9-11-3-7-14(8-4-11)20(22)23/h1-8H,9-10H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFNNFQAKYEMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)CC2=CC=C(C=C2)Cl)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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